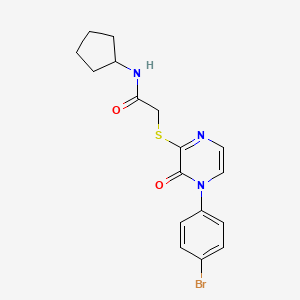
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-cyclopentylacetamide" is a derivative of pyrazinamide, a compound that has been extensively studied for its various properties and potential applications. The structure of this compound suggests that it may have interesting chemical and physical properties due to the presence of a bromophenyl group, a thioether linkage, and a cyclopentyl ring.
Synthesis Analysis
The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions and crystallization using a mixture of solvents like toluene and methanol . The synthesis process is typically confirmed through various analytical techniques, including elemental analysis, FTIR, NMR, and single-crystal X-ray diffraction. These methods ensure the correct formation of the target compound and help in determining its purity and structural conformation.
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using both experimental techniques and theoretical calculations. For instance, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide have been studied using XRD diffraction, FT-IR, NMR spectroscopies, and DFT calculations . The geometrical parameters obtained from these studies are in good agreement with the experimental XRD data, indicating the reliability of the computational methods in predicting the molecular structure.
Chemical Reactions Analysis
While the specific chemical reactions of "2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-cyclopentylacetamide" are not detailed in the provided papers, related compounds exhibit a range of intermolecular interactions. These include hydrogen bonding, which plays a significant role in the stabilization of the crystal structure . Additionally, antipyrine derivatives have been shown to form molecular sheets primarily through hydrogen bonds, with stabilization dominated by electrostatic energy contributions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in this class can be inferred from their molecular structure. The presence of a bromophenyl group may influence the compound's reactivity and interaction with other molecules. The crystal packing is often stabilized by hydrogen bonds, as seen in similar compounds . Theoretical calculations, such as HOMO-LUMO analysis and molecular electrostatic potential, provide insights into the charge transfer within the molecule and its potential role in non-linear optics . The first hyperpolarizability of these compounds is also calculated to assess their suitability for applications in non-linear optics .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Compounds with structural similarities to 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-cyclopentylacetamide have been synthesized for their potential use as antimicrobial agents. For example, novel heterocyclic compounds incorporating sulfamoyl moiety have been developed for antimicrobial applications, showcasing promising results against bacterial and fungal strains (Darwish et al., 2014).
Antitumor Potential
Furthermore, compounds derived from similar chemical frameworks have been evaluated for their antitumor properties. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds derived from a related cyanoacetamide showed significant antiproliferative activity against various human cancer cell lines, indicating a potential application in cancer research (Shams et al., 2010).
Antimicrobial Activity
The development of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives from structurally related compounds has shown effective antimicrobial activities, suggesting the potential of such compounds in addressing microbial resistance (Gad-Elkareem et al., 2011).
Chemical Synthesis and Reactions
The versatility in the chemical synthesis and reactions of compounds with bromophenyl and cyanoacetamide components, leading to the formation of various heterocyclic derivatives, underscores the significance of such compounds in medicinal chemistry and drug development (Kammel et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2S/c18-12-5-7-14(8-6-12)21-10-9-19-16(17(21)23)24-11-15(22)20-13-3-1-2-4-13/h5-10,13H,1-4,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWOVFBCKQXQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-cyclopentylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

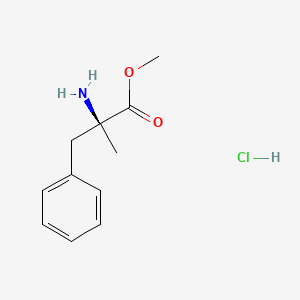
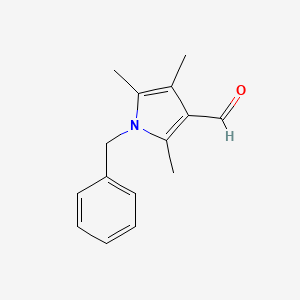
![2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3000168.png)
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3000169.png)

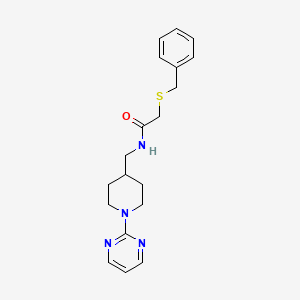
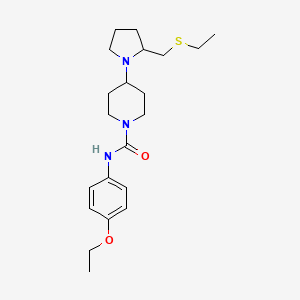
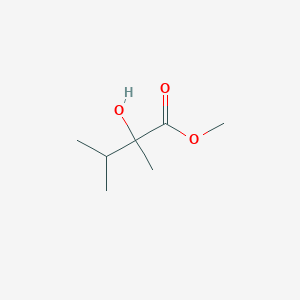

![3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B3000180.png)

![2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3000184.png)
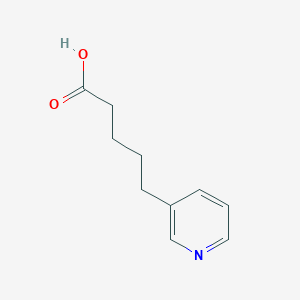
![N-(2,4-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3000187.png)